molecular formula C15H13BrO4 B14751181 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid

Cat. No.: B14751181
M. Wt: 337.16 g/mol
InChI Key: PDYDHCGUSNDMCF-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid typically involves multiple stepsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields a carboxylic acid, while substitution of the bromine atom can yield various substituted benzoic acids.

Scientific Research Applications

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.

    2-(Benzyloxy)-5-bromo-3-methoxyphenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

Uniqueness

2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C15H13BrO4

Molecular Weight

337.16 g/mol

IUPAC Name

5-bromo-3-methoxy-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13BrO4/c1-19-13-8-11(16)7-12(15(17)18)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18)

InChI Key

PDYDHCGUSNDMCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)C(=O)O)Br

Origin of Product

United States

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